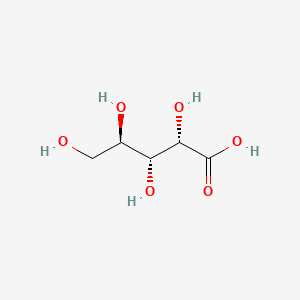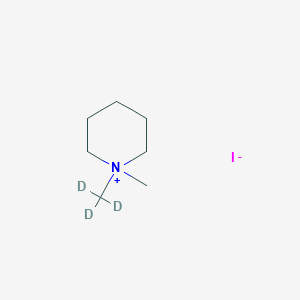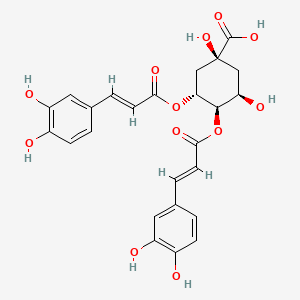
D-arabinonic acid
Vue d'ensemble
Description
D-arabinonic acid is an organic compound with the molecular formula C5H8O6 . It is a white crystalline solid that is soluble in water . It is a conjugate acid of a D-arabinonate and an enantiomer of L-arabinonic acid . It is an intermediate product in the metabolism of arabinose in many organisms .
Synthesis Analysis
This compound can be synthesized from D-arabinose in several steps, including O-acetylation, chlorination, reduction, phosphorylation, and de-O-acetylation . Additionally, it can be produced by the action of enzymes that cleave the D-arabinan core of arabinogalactan, an unusual component of the cell wall of Mycobacterium tuberculosis and other mycobacteria .Molecular Structure Analysis
The molecular weight of this compound is 166.13 g/mol . The IUPAC name for this compound is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
This compound can undergo oxidation reactions. For example, a mixture of glucose and arabinose can be oxidized over a 1% Au deposited on alumina, enhancing the rate and also inducing losses in selectivity to aldonic acids .Physical and Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in water . Its molecular weight is 166.13 g/mol .Applications De Recherche Scientifique
Microbial Synthesis and Chemical Production
D-Arabinonic acid is involved in microbial synthesis pathways for producing various chemicals. For instance, Pseudomonas fragi can oxidize L-arabinose to a mixture of L-arabino-1,4-lactone and L-arabinonic acid, which is then converted to other chemicals like L-1,2,4-butanetriol by Escherichia coli (Niu, Molefe, & Frost, 2003). Additionally, the selective oxidation of arabinose to arabinonic acid has been studied using Pd–Au catalysts, highlighting its potential in chemical manufacturing processes (Smolentseva et al., 2011).
Biotechnological Production of Biochemicals
This compound plays a role in the production of biochemicals like erythroascorbic acid in Saccharomyces cerevisiae. This involves the conversion of D-arabinose by D-arabinose dehydrogenase and D-arabinono-γ-lactone oxidase (Amako et al., 2006). Furthermore, it is used in the biosynthesis of D-1,2,4-Butanetriol from D-arabinose in engineered Escherichia coli, showcasing its application in the synthesis of industrially relevant compounds (Wang et al., 2022).
Metabolic Pathway Analysis
Research on this compound contributes to understanding metabolic pathways in microorganisms. Studies on non-phosphorylative pathways of pentose metabolism in bacteria, where this compound is a key intermediate, have shed light on the metabolic flexibility and adaptation of microorganisms (Watanabe et al., 2019).
Functional Foods and Nutrition
The conversion of L-arabinose to L-arabinonic acid is relevant in the production of functional foods and sweeteners. L-Arabinose isomerases, which facilitate this conversion, are key in producing D-tagatose, a low-calorie sweetener, from D-galactose (Rhimi et al., 2009).
Understanding Biological Roles in Different Organisms
The study of this compound helps in understanding its biological roles in various organisms. For example, D-arabinose, a precursor to this compound, is a major sugar in the cell wall polysaccharides of Mycobacterium species, providing insights into the biosynthesis and activation of D-arabinose, which are potential sites for drug intervention (Klutts et al., 2002).
Enzyme Function and Genetic Studies
This compound is involved in studies focusing on enzyme functions and genetic manipulation. For instance, research on the biosynthesis of D-1,2,4-Butanetriol from D-arabinose in Escherichia coli involves understanding and manipulating enzymes like D-arabinose dehydrogenases and D-arabinonate dehydratases (Wang et al., 2022).
Fermentation Processes
This compound is relevant in fermentation processes. For instance, optically pure D-lactic acid fermentation from arabinose was achieved by redirecting the phosphoketolase pathway in Lactobacillus plantarum, demonstrating its role in industrial bioprocessing (Okano et al., 2009).
Mécanisme D'action
Target of Action
D-Arabinonic acid, also known as Arabic acid, is a metabolite of the D-arabinose pathway . It is an organic compound that plays a crucial role in the metabolism of many organisms .
Mode of Action
It is known to be involved in the decarboxylation and dehydrogenation reactions . These reactions are essential for various metabolic processes in the body.
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a potential biomarker in the fatty acids biosynthesis, bile acids biosynthesis, and pentose phosphate pathway . These pathways are critical for energy production, lipid metabolism, and nucleotide synthesis.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its involvement in fatty acids biosynthesis could impact lipid metabolism, while its role in the pentose phosphate pathway could affect nucleotide synthesis and antioxidant defense .
Safety and Hazards
Orientations Futures
The discovery of enzymes that cleave the D-arabinan core of arabinogalactan, an unusual component of the cell wall of Mycobacterium tuberculosis and other mycobacteria, will support future studies into the structure and function of the mycobacterial cell wall . This suggests that D-arabinonic acid and its derivatives could play a significant role in understanding and treating diseases caused by mycobacteria.
Analyse Biochimique
Biochemical Properties
D-Arabinonic acid interacts with various enzymes, proteins, and other biomolecules. It is an intermediate product in the metabolism of arabinose in many biological organisms
Cellular Effects
It is known to be involved in the metabolism of arabinose, which suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in the metabolism of arabinose . It is produced through the oxidation of D-arabinose
Metabolic Pathways
This compound is involved in the metabolic pathway of arabinose
Propriétés
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-JJYYJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074991 | |
| Record name | D-Arabinonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arabinonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13752-83-5, 488-30-2, 32609-14-6 | |
| Record name | Arabinonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arabinonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinonic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Arabinonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arabic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARABINONIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB7RT6FS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARABINONIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F3DFQ2NA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arabinonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)


![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3423863.png)



![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)



